N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, an oxadiazole ring, and a trifluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-10-8-27-15(21-10)24(9-16(17,18)19)13(25)6-5-12-22-14(23-26-12)11-4-2-3-7-20-11/h2-4,7-8H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSRVKXOJLQFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(CC(F)(F)F)C(=O)CCC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 4-methylthioamide, the thiazole ring can be formed through cyclization reactions involving sulfur sources and appropriate catalysts.
Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The thiazole and oxadiazole intermediates can be coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired product.
Introduction of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the trifluoroethyl group.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, the thiazole and pyridine rings might interact with enzyme active sites, while the trifluoroethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methyl-1,3-thiazol-2-yl)-3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
